molecular formula C16H19N5O B2639738 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide CAS No. 2034303-32-5

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2639738
CAS No.: 2034303-32-5
M. Wt: 297.362
InChI Key: AFBXJKKUEPRJGD-UHFFFAOYSA-N
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Description

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in various fields such as pharmaceuticals, organic synthesis, and materials science

Mechanism of Action

Target of Action

The primary target of the compound 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in response to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway. Under normal oxygen conditions, HIF is hydroxylated, recognized by VHL, ubiquitinated, and then degraded by the proteasome . This results in the transcription of genes involved in erythropoiesis, angiogenesis, and glycolysis, among others .

Result of Action

The molecular and cellular effects of this compound’s action include the upregulation of genes involved in erythropoiesis, angiogenesis, and glycolysis . This can lead to increased production of red blood cells, formation of new blood vessels, and a shift in energy metabolism .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the drug’s efficacy as it prevents the degradation of HIF . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles The process begins with the cycloaddition reaction between an azide and an alkyne to form the triazole ringThe reaction conditions often involve the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the pyrrolidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted triazoles and modified pyrrolidine carboxamides, which can have different biological and chemical properties.

Scientific Research Applications

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide
  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

Uniqueness

Compared to similar compounds, 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-phenylpyrrolidine-1-carboxamide stands out due to its unique combination of the triazole ring and the pyrrolidine carboxamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in drug design and materials science .

Properties

IUPAC Name

3-(4-cyclopropyltriazol-1-yl)-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(17-13-4-2-1-3-5-13)20-9-8-14(10-20)21-11-15(18-19-21)12-6-7-12/h1-5,11-12,14H,6-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBXJKKUEPRJGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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